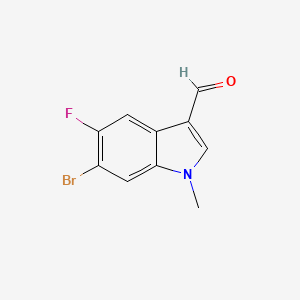

6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

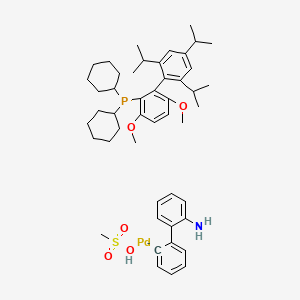

6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is a chemical compound with the CAS Number: 1227496-42-5 . It has a molecular weight of 242.05 . This compound is a derivative of the indole family, which are ideal precursors for the synthesis of active molecules . Indole derivatives are essential and efficient chemical precursors for generating biologically active structures .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years . The Fischer indole synthesis is one method used, involving the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This results in a tricyclic indole .Molecular Structure Analysis

The InChI code for 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is 1S/C9H5BrFNO/c10-7-2-9-6 (1-8 (7)11)5 (4-13)3-12-9/h1-4,12H . This code provides a specific identifier for the molecular structure of the compound.Scientific Research Applications

Crystal Structure Analysis and Molecular Interactions

6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde and its derivatives have been utilized in crystallography to understand intermolecular interactions and molecular structure. One study discussed the crystal structure, Hirshfeld surface, characterization, DFT, and thermal analysis of a derivative, highlighting the molecule's good thermal stability and the evaluation of atom-to-atom interactions through 2D fingerprint plots (Barakat et al., 2017).

Synthesis of Novel Compounds

This compound is also a key precursor in the synthesis of novel organic compounds. Its derivatives have been involved in various synthesis processes, creating new compounds with potential biological activities. For instance, a study synthesized indole-3-carbaldehyde semicarbazone derivatives and evaluated their antibacterial activities, showing significant inhibitory activities against certain bacteria (Carrasco et al., 2020).

Study of Molecular Properties and Biological Activity

The derivatives of 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde have been the subject of various studies to understand their molecular properties and potential biological activities. For instance, their effects on cell division in sea urchin eggs were studied to understand the molecular structure-activity relationship, revealing insights into the cytotoxicity of these compounds and their potential biological implications (Moubax et al., 2001).

Applications in Organic Synthesis

This compound and its derivatives are significant in organic synthesis. They have been used in various synthesis processes, such as in the synthesis of annulated gamma-carbolines and heteropolycycles, showcasing their versatility as precursors in the creation of complex organic molecules (Zhang & Larock, 2003).

Mechanism of Action

Future Directions

Indole derivatives, including 6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde, have potential for further exploration due to their role in the synthesis of biologically active structures . Their applications in multicomponent reactions offer access to complex molecules, making them a field that awaits further exploitation .

properties

IUPAC Name |

6-bromo-5-fluoro-1-methylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO/c1-13-4-6(5-14)7-2-9(12)8(11)3-10(7)13/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZHGZFMIJYJPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC(=C(C=C21)Br)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

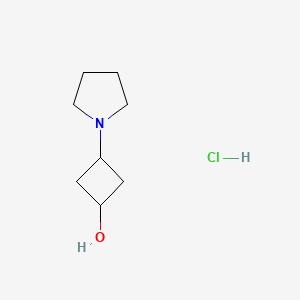

![Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1381629.png)

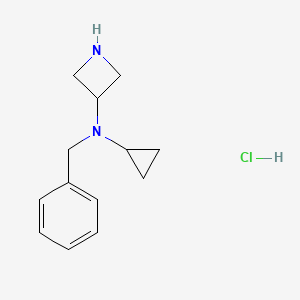

![[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol](/img/structure/B1381632.png)

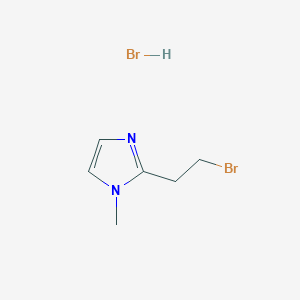

![Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B1381649.png)